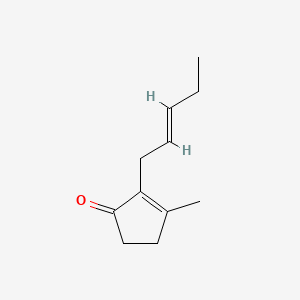

trans-Jasmone

Description

Structure

3D Structure

Properties

CAS No. |

6261-18-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+ |

InChI Key |

XMLSXPIVAXONDL-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/CC1=C(CCC1=O)C |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)C |

Appearance |

Solid powder |

boiling_point |

263.00 to 265.00 °C. @ 760.00 mm Hg |

Color/Form |

Oil Yellow oil Pale yellow, viscous liquid |

density |

0.9437 g/cu cm at 22 °C |

flash_point |

107 °C (225 °F) - closed cup |

Other CAS No. |

6261-18-3 488-10-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Slightly soluble in water Soluble in ethanol, ether, carbon tetrachloride, lignin |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one |

vapor_pressure |

0.029 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Jasmone Isomers: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide details the biosynthetic pathways of jasmone isomers, with a primary focus on the naturally occurring cis-jasmone. The document outlines the enzymatic cascade from linolenic acid to jasmonic acid and subsequently to jasmone, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction

Jasmone, a volatile organic compound known for its characteristic floral scent, exists as two primary geometric isomers: cis-jasmone and trans-jasmone. Natural extracts predominantly contain the cis-isomer, which plays a significant role in plant defense signaling and as an attractant for pollinators[1][2]. Synthetic jasmone is often a mixture of both isomers[1]. This guide provides a comprehensive overview of the enzymatic reactions and molecular transformations involved in the biosynthesis of these important signaling molecules.

The Biosynthesis Pathway of cis-Jasmone

The biosynthesis of cis-jasmone is intricately linked to the well-characterized octadecanoid pathway, which produces jasmonic acid (JA). The pathway commences in the chloroplast and concludes in the peroxisome, involving a series of enzymatic steps.

The Octadecanoid Pathway: From Linolenic Acid to Jasmonic Acid

The initial phase of jasmonate biosynthesis converts α-linolenic acid into the intermediate 12-oxo-phytodienoic acid (OPDA) within the chloroplast.

-

Lipoxygenase (LOX) : The pathway is initiated by the enzyme 13-lipoxygenase, which catalyzes the dioxygenation of α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[3][4].

-

Allene Oxide Synthase (AOS) : 13-HPOT is then rapidly converted to an unstable allene oxide, (13S)-12,13-epoxyoctadecatrienoic acid, by allene oxide synthase.

-

Allene Oxide Cyclase (AOC) : This unstable intermediate is subsequently cyclized by allene oxide cyclase to form (9S,13S)-12-oxophytodienoic acid (OPDA).

OPDA is then transported into the peroxisome for the subsequent steps.

-

12-oxo-phytodienoic acid reductase 3 (OPR3) : Inside the peroxisome, the double bond in the cyclopentenone ring of OPDA is reduced by OPR3 to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-Oxidation : The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation to shorten the carbon chain, ultimately forming (+)-7-iso-jasmonic acid. This process involves three key enzymes:

-

Acyl-CoA Oxidase (ACX)

-

Multifunctional Protein (MFP)

-

3-Ketoacyl-CoA Thiolase (KAT)

-

Finally, (+)-7-iso-jasmonic acid can isomerize to the more stable (-)-jasmonic acid.

From Jasmonic Acid to cis-Jasmone

The final step in the biosynthesis of cis-jasmone is believed to be the decarboxylation of a jasmonic acid precursor. While the specific enzyme responsible for this decarboxylation in many plants is not yet fully characterized, it represents a key branch point from the primary jasmonate signaling pathway.

Alternative Biosynthetic Routes to cis-Jasmone

Research suggests the existence of alternative pathways that can lead to the formation of cis-jasmone. One proposed route involves the isomerization of cis-(+)-OPDA to iso-OPDA, which then undergoes β-oxidation to 3,7-didehydro-JA, followed by decarboxylation to yield cis-jasmone.

Biosynthesis of this compound

The biosynthesis of this compound is not as well-defined as that of its cis-isomer. Natural sources predominantly contain cis-jasmone. While this compound has been reported in spearmint, its enzymatic formation in plants is not clearly established. It is plausible that this compound can be formed through the isomerization of cis-jasmone, a process that can be induced by factors such as heat or light (photoisomerization), as observed in other isoprenoid compounds. However, specific enzymatic pathways for this compound biosynthesis remain an area for further investigation.

Quantitative Data on Jasmone Biosynthesis Enzymes

The following table summarizes available kinetic parameters for key enzymes in the jasmonate and jasmone biosynthetic pathways. This data is essential for understanding the efficiency and regulation of the pathway.

| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |

| 12-Oxo-phytodienoic Acid Reductase (OPR3) | (9S,13S)-12-oxophytodienoic acid | 190 | - | Zea mays | |

| Jasmone Hydroxylase (JMH) | Jasmone | 53.9 ± 13.5 | - | Tanacetum cinerariifolium | |

| Precarthamin Decarboxylase | Precarthamin | 164 | 29.2 nmol/min | Carthamus tinctorius L. |

Note: Data for all enzymes in the pathway are not consistently available across species. The provided data represents examples from specific studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of jasmone biosynthesis.

Extraction and Quantification of Jasmones and Precursors by GC-MS

This protocol is adapted for the analysis of volatile and semi-volatile compounds from plant tissues.

5.1.1 Materials

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Dichloromethane (DCM) containing an internal standard (e.g., 1-nonene)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.1.2 Procedure

-

Freeze approximately 1 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Transfer the powdered tissue to a glass vial and add 5 mL of DCM with the internal standard.

-

Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the organic phase to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

Inject 1 µL of the concentrated extract into the GC-MS for analysis.

5.1.3 GC-MS Parameters

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

5.1.4 Experimental Workflow

Enzyme Assay for Allene Oxide Cyclase (AOC)

This protocol describes a coupled enzyme assay to determine AOC activity.

5.2.1 Materials

-

Purified recombinant Allene Oxide Synthase (AOS)

-

Purified recombinant Allene Oxide Cyclase (AOC)

-

(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

HPLC system with a UV detector

5.2.2 Procedure

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and an excess of purified AOS.

-

Initiate the first reaction by adding 13-HPOT to the mixture to generate the unstable allene oxide substrate for AOC.

-

Immediately add the AOC-containing sample to the reaction mixture.

-

Incubate the reaction at 25°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 2 volumes of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of OPDA produced by HPLC with detection at 220 nm.

Stable Isotope Labeling Studies

Feeding experiments with stable isotope-labeled precursors are crucial for elucidating biosynthetic pathways.

5.3.1 Materials

-

Plant material (e.g., seedlings, cell cultures)

-

Stable isotope-labeled precursor (e.g., [¹³C₁₈]-Linolenic acid)

-

Appropriate growth medium or buffer

-

Extraction solvents as described in section 5.1

-

LC-MS/MS or GC-MS system

5.3.2 Procedure

-

Incubate the plant material with the stable isotope-labeled precursor for a specific duration.

-

After the incubation period, harvest the tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Extract the metabolites as described in section 5.1.

-

Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the labeled products. The mass shift in the resulting jasmone and its intermediates will confirm their biosynthetic origin from the labeled precursor.

Conclusion

The biosynthesis of cis-jasmone is a well-defined extension of the octadecanoid pathway, involving a series of enzymatic steps in the chloroplast and peroxisome. While the key enzymes and intermediates have been identified, further research is needed to fully characterize the decarboxylation step leading to jasmone and to elucidate the potential biosynthetic pathways of this compound. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the intricate details of jasmone biosynthesis and its regulation in plants.

References

- 1. Jasmone - Wikipedia [en.wikipedia.org]

- 2. Jasmone [drugfuture.com]

- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress of PM-localized protein functions in jasmonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Jasmone: Properties, Biological Role, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Jasmone, a volatile organic compound, is a key player in plant defense mechanisms and holds significant potential for applications in agriculture and pest management. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its role within the broader jasmonate signaling pathway, and detailed experimental protocols for its analysis and for studying its biological activity.

Physicochemical Properties of this compound

This compound is the (E)-isomer of jasmone, a cyclopentenone derivative. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6261-18-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| IUPAC Name | (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one | [1] |

Biological Role and Signaling Pathway

This compound is a component of the jasmonate family of plant hormones, which are critical regulators of plant responses to both biotic and abiotic stresses. While much of the signaling pathway is elucidated for its precursor, jasmonic acid (JA), and its isoleucine conjugate (JA-Ile), jasmone is understood to be a volatile signal that can induce defense responses in the same and neighboring plants.

The Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves a sophisticated mechanism of de-repression. In the absence of stress, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2. Upon biotic or abiotic stress, the levels of bioactive jasmonates, particularly JA-Ile, rise. JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a wide array of jasmonate-responsive genes, including those involved in defense against herbivores and pathogens.

Jasmone itself is biosynthesized from jasmonic acid via decarboxylation. As a volatile compound, it can act as an airborne signal, inducing defense gene expression in undamaged leaves of the same plant or in neighboring plants, a phenomenon known as inter-plant communication.

Caption: The Jasmonate Signaling Pathway.

Experimental Protocols

Induction of Plant Defense Responses by this compound

This protocol describes a general method for treating plants with jasmone to induce defense responses, which can then be assessed through various molecular and biochemical assays.

Materials:

-

This compound solution (in a suitable solvent like ethanol or acetone)

-

Cotton swabs or filter paper

-

Airtight glass chambers or desiccators

-

Control plants and treatment plants (e.g., Arabidopsis thaliana, tomato, or other model systems)

Procedure:

-

Prepare a stock solution of this compound at a desired concentration (e.g., 1 µg/µL) in the chosen solvent.

-

For each treatment chamber, apply a specific amount of the this compound solution to a cotton swab or a piece of filter paper. The amount will depend on the volume of the chamber and the desired final concentration in the air.

-

Place the jasmone-treated material inside the airtight chamber, ensuring it does not come into direct contact with the plants.

-

Place the treatment plants inside the chamber.

-

For the control group, use a separate chamber and apply only the solvent to the cotton swab or filter paper.

-

Seal the chambers and place them in a controlled environment (growth chamber or greenhouse) for the desired exposure time (e.g., 24-48 hours).

-

After the exposure period, harvest the plant tissues for downstream analysis, such as gene expression analysis (qRT-PCR), metabolomic analysis (GC-MS or LC-MS), or insect bioassays.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general steps for the qualitative and quantitative analysis of this compound in plant tissues or air samples.

Sample Preparation (from plant tissue):

-

Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the volatile compounds using a suitable solvent (e.g., hexane or dichloromethane) with an appropriate internal standard.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Parameters (Example):

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 40-400.

-

Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic this compound standard.

-

Quantification: Use the peak area of a characteristic ion of this compound relative to the peak area of the internal standard to construct a calibration curve.

Caption: GC-MS Experimental Workflow.

References

The Discovery and Isolation of trans-Jasmone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmone is a fragrant organic compound naturally occurring in the essential oil of jasmine flowers. It exists as two geometric isomers, cis-jasmone and trans-jasmone. While the delicate and highly prized aroma of jasmine is primarily attributed to cis-jasmone, its isomer, this compound, is also of significant interest due to its presence in various natural sources and its contribution to different scent profiles. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on historical methods and modern analytical techniques.

The initial structural elucidation of jasmone was a significant achievement in the field of natural product chemistry, credited to the pioneering work of Lavoslav Ružička and M. Pfeiffer in 1933.[1] Their research laid the foundation for understanding the chemical nature of this important fragrance molecule. While natural jasmine oil is predominantly composed of the cis-isomer, this compound is commonly found in synthetic preparations and has also been identified in other natural sources, such as spearmint oil.[2][3]

This guide will detail the experimental protocols for the isolation of jasmone from natural sources, the methods for separating the cis and trans isomers, and the analytical techniques used for their characterization.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molar Mass | 164.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.9437 g/cm³ at 22 °C | |

| Boiling Point | 142 °C at 23 mmHg | |

| Refractive Index | 1.4974 at 20 °C | |

| UV Maximum | 234 nm (ε 12300) | |

| CAS Number | 6261-18-3 |

Experimental Protocols

Isolation of Jasmone from Natural Sources (Historical Perspective)

The traditional method for extracting essential oils from jasmine flowers, which would contain primarily cis-jasmone, is solvent extraction due to the heat-sensitive nature of the aromatic compounds. However, for sources richer in this compound, such as spearmint, steam distillation followed by fractional distillation would have been the historical methods of choice for isolating the essential oil and then separating its components.

1. Steam Distillation of Plant Material (e.g., Spearmint)

-

Objective: To extract the volatile essential oil from the plant matrix.

-

Apparatus: Steam generator, distillation flask, condenser, and receiving vessel.

-

Procedure:

-

The fresh or dried plant material (e.g., spearmint leaves) is packed into the distillation flask.

-

Steam is passed through the plant material, causing the volatile oils to vaporize.

-

The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.

-

The collected distillate consists of a layer of essential oil and a layer of water, which are separated based on their immiscibility and density difference.

-

2. Fractional Distillation of Essential Oil

-

Objective: To separate the components of the essential oil based on their boiling points.

-

Apparatus: A fractional distillation column, heating mantle, condenser, and collection flasks.

-

Procedure:

-

The crude essential oil is placed in the distillation flask and heated.

-

The vapor passes up through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles.

-

Components with lower boiling points move further up the column and distill over first.

-

By carefully controlling the temperature, different fractions can be collected, allowing for the separation of compounds with different boiling points. For jasmone isomers, this would be performed under reduced pressure to prevent decomposition at high temperatures.

-

Separation of cis and this compound Isomers (Historical and Modern Methods)

Historically, the separation of geometric isomers was a challenging task. Early methods would have relied on physical techniques that exploit the small differences in the physical properties of the isomers.

1. Fractional Crystallization (Historical Method)

-

Objective: To separate isomers based on differences in their melting points and solubilities at low temperatures.

-

Procedure:

-

A concentrated solution of the isomer mixture is prepared in a suitable solvent.

-

The solution is slowly cooled to induce crystallization.

-

The isomer that is less soluble or has a higher melting point will crystallize out first.

-

The crystals are then separated from the mother liquor by filtration. This process can be repeated to improve the purity of the separated isomer.

-

2. Gas Chromatography (GC) (Modern Method)

-

Objective: To separate and quantify the cis and trans isomers of jasmone.

-

Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Procedure:

-

A small amount of the jasmone isomer mixture is injected into the GC.

-

The sample is vaporized and carried by an inert gas through a long, thin column.

-

The column's stationary phase interacts differently with the cis and trans isomers, causing them to travel through the column at different rates.

-

The separated isomers are then detected by the FID or MS, allowing for their identification and quantification. GC-MS analysis of spearmint oil has shown the presence of jasmone.

-

Characterization of this compound

Modern spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule and the stereochemistry around the double bond.

-

¹H NMR: Provides information about the different types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shifts and coupling constants in the NMR spectra can be used to distinguish between the cis and trans isomers.

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Procedure: The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique "fingerprint" for the compound.

3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Procedure: The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrations of different chemical bonds. The IR spectrum of jasmone will show characteristic peaks for the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds.

Mandatory Visualization

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Chemical structures of cis- and this compound isomers.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-Jasmone

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Jasmone, a volatile organic compound, is a key constituent of the characteristic aroma of jasmine flowers and other essential oils. As a fragrance and flavoring agent, its physicochemical properties are of paramount importance for its application in various industries, including perfumery, cosmetics, and food science. Furthermore, its role as a semiochemical in plant-insect interactions has garnered significant interest in the field of chemical ecology and agriculture. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.

| Property | Value | Units |

| Molecular Formula | C₁₁H₁₆O | - |

| Molecular Weight | 164.24 | g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 142 (at 23 mmHg), 263.00 to 265.00 (at 760 mmHg)[1][2] | °C |

| Density | ~0.94 | g/mL |

| Refractive Index | 1.4974 (at 20°C), 1.49500 to 1.50100 (at 20°C)[1] | - |

| Solubility in Water | 60.54 (estimated) | mg/L at 25°C |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and carbon tetrachloride | - |

| Vapor Pressure | 0.01 (estimated) | mmHg at 25°C |

| logP (Octanol-Water Partition Coefficient) | 2.905 (estimated), 3.32 (predicted) | - |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is securely attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property that can be used to identify and assess the purity of a sample. The Abbe refractometer is commonly used for this purpose.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp, 589 nm)

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.

-

The constant temperature water bath is set to the desired temperature (e.g., 20°C) and allowed to circulate through the refractometer prisms to ensure a constant temperature.

-

A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the borderline between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored fringe is observed, the dispersion compensator is adjusted to remove it.

-

The refractive index is read from the scale.

Determination of Density

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Pipette

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with the this compound sample. Its mass is then measured (m₃).

-

The density of the this compound sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For fragrance ingredients like this compound, solubility in water and organic solvents is a key parameter.

Procedure (Qualitative):

-

A small, known volume of the solvent (e.g., 1 mL of water or ethanol) is placed in a test tube.

-

A small, measured amount of this compound (e.g., 10 mg) is added to the solvent.

-

The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

The solution is visually inspected for any undissolved material. If the sample has completely dissolved, it is considered soluble at that concentration.

Procedure (Quantitative - Shake-Flask Method for Water Solubility):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to allow any undissolved material to settle.

-

A sample of the saturated aqueous solution is carefully removed, ensuring no undissolved material is transferred.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualizations

Synthesis of this compound: A General Workflow

The synthesis of jasmone isomers often involves the alkylation of a cyclopentenone derivative followed by an intramolecular aldol condensation. The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Jasmonate Signaling Pathway in Plants

This compound is biosynthetically derived from jasmonic acid, a key signaling molecule in plant defense. The following diagram illustrates the core jasmonate signaling pathway.

References

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of trans-Jasmone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmone, a key component of the jasmine flower's fragrance, is a cyclopentenone derivative with significant applications in the fragrance, cosmetic, and agricultural industries. Its biological activity and olfactory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of jasmone, with a particular focus on the trans-isomer. This document details the isomeric landscape of jasmone, presents comparative quantitative data for its isomers, outlines experimental protocols for their synthesis, and illustrates relevant biological pathways.

Introduction to Jasmone Stereochemistry

The stereochemistry of jasmone primarily revolves around the geometric isomerism of the pentenyl side chain attached to the cyclopentenone ring. This gives rise to two main isomers: cis-jasmone ((Z)-jasmone) and trans-jasmone ((E)-jasmone).

-

(Z)-Jasmone (cis-jasmone): This is the naturally occurring isomer found in jasmine oil and other plants[1][2][3][4][5]. It is responsible for the characteristic warm, floral, and spicy aroma of jasmine.

-

(E)-Jasmone (this compound): This isomer is not typically found in nature but is often present in synthetic jasmone preparations. Its olfactory properties are similar to the cis-isomer, though with some reported differences, sometimes described as more earthy.

It is crucial to note that while the precursor to jasmone, jasmonic acid, possesses two chiral centers (at C-3 and C-7) leading to four possible stereoisomers, jasmone itself is an achiral molecule. The carbon atoms within the cyclopentenone ring that could potentially be chiral are part of a double bond system, thus precluding enantiomeric or diastereomeric forms of jasmone itself. The focus of jasmone stereochemistry is therefore on the E/Z isomerism of the side chain.

Isomeric Forms of Jasmone

Caption: Geometric isomers of Jasmone.

Quantitative Data of Jasmone Isomers

The differentiation and characterization of cis- and this compound are reliant on a variety of analytical techniques. The following table summarizes key quantitative data for both isomers.

| Property | (Z)-Jasmone (cis-jasmone) | (E)-Jasmone (this compound) |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol | 164.24 g/mol |

| CAS Number | 488-10-8 | 6261-18-3 |

| Boiling Point | 134-135 °C at 12 mmHg | 142 °C at 23 mmHg |

| Density | 0.9437 g/cm³ at 22 °C | ~0.94 g/mL |

| Refractive Index (n_D^20) | 1.4979 | 1.4974 |

| UV-Vis (λ_max) | 235 nm | 234 nm |

| ¹H NMR (CDCl₃, δ ppm) | ~5.2-5.4 (m, 2H, -CH=CH-), 2.8-3.0 (m, 2H, =C-CH₂-C=), 2.0-2.2 (m, 2H, -CH₂-CH=), 2.0 (s, 3H, -C=C-CH₃), 0.9 (t, 3H, -CH₂-CH₃) | Data not readily available in compiled format |

| ¹³C NMR (CDCl₃, δ ppm) | ~209 (C=O), ~170 (C-3), ~138 (C-2), ~133 & ~124 (-CH=CH-), ~32, ~26, ~21 (-CH₂- groups), ~16 (-C=C-CH₃), ~14 (-CH₂-CH₃) | Data not readily available in compiled format |

| Mass Spectrum (m/z) | 164 (M+), 149, 136, 110, 96, 81, 67, 55, 41 | 164 (M+), 149, 136, 110, 96, 81, 67, 55, 41 |

| Kovats Retention Index (non-polar column) | ~1360-1400 | ~1388 |

Experimental Protocols

The synthesis of jasmone isomers can be achieved through various routes, often involving key steps such as the construction of the cyclopentenone ring and the stereoselective formation of the pentenyl side chain.

Synthesis of (Z)-Jasmone via Wittig Reaction and Aldol Condensation

A common strategy for the synthesis of cis-jasmone involves the preparation of a 1,4-diketone followed by an intramolecular aldol condensation to form the cyclopentenone ring. The cis-double bond is often introduced via a Wittig reaction.

Step 1: Preparation of the Phosphonium Salt

-

To a solution of triphenylphosphine in an appropriate aprotic solvent (e.g., toluene), add 1-bromopropane.

-

Heat the mixture under reflux for several hours to form the corresponding phosphonium salt.

-

Cool the reaction mixture and collect the precipitated salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

Step 2: Wittig Reaction to form (Z)-1-bromo-2-pentene

-

Suspend the prepared phosphonium salt in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium dropwise to generate the ylide.

-

To the resulting ylide solution, add a solution of bromoacetaldehyde at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (Z)-1-bromo-2-pentene by distillation.

Step 3: Alkylation and Aldol Condensation to form (Z)-Jasmone

-

Prepare the enolate of a suitable 1,4-dicarbonyl precursor, such as 2,5-hexanedione, by treating it with a base (e.g., sodium hydroxide) in a protic solvent (e.g., ethanol).

-

Add the previously synthesized (Z)-1-bromo-2-pentene to the enolate solution and heat the mixture to effect alkylation.

-

After the alkylation is complete, continue heating the reaction mixture to promote an intramolecular aldol condensation.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain (Z)-jasmone.

Synthesis of (E)-Jasmone

The synthesis of this compound can be adapted from the synthesis of the cis-isomer, primarily by modifying the stereochemistry of the double bond formation in the side chain. This can be achieved by using a Horner-Wadsworth-Emmons reaction, which typically favors the formation of the E-alkene.

Step 1: Preparation of the Phosphonate Ester

-

React triethyl phosphite with 1-bromopropane via an Arbuzov reaction to synthesize diethyl propylphosphonate.

Step 2: Horner-Wadsworth-Emmons Reaction

-

Deprotonate the diethyl propylphosphonate with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to generate the phosphonate carbanion.

-

Add a suitable aldehyde precursor for the cyclopentenone ring, such as 3-oxocyclopentanecarbaldehyde, to the carbanion solution.

-

The reaction will proceed to form the (E)-alkene side chain attached to the cyclopentanone ring.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the intermediate product.

Step 3: Formation of the Cyclopentenone Ring

-

The resulting intermediate can then be converted to (E)-jasmone through subsequent steps, which may include methylation and oxidation, depending on the specific synthetic route.

Biosynthesis of (Z)-Jasmone

In plants, (Z)-jasmone is biosynthesized from jasmonic acid, a key signaling molecule in plant defense and development. The pathway involves a series of enzymatic reactions.

Caption: Biosynthetic pathway of (Z)-Jasmone from α-linolenic acid.

The biosynthesis begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxo-phytodienoic acid (OPDA). Subsequent reduction and three cycles of β-oxidation yield jasmonic acid. Finally, a decarboxylation step converts jasmonic acid into the volatile (Z)-jasmone. This process is a key part of the plant's response to stress and herbivory.

Conclusion

The stereochemistry of jasmone is defined by the cis/trans isomerism of its pentenyl side chain, with the naturally occurring and most fragrant isomer being (Z)-jasmone. While jasmone itself is achiral, the stereoselective synthesis of its isomers is a critical aspect of its production for various applications. Understanding the distinct properties and synthetic pathways of each isomer is essential for researchers in natural product chemistry, fragrance science, and chemical ecology. The biosynthetic pathway from jasmonic acid highlights the biological significance of (Z)-jasmone as a signaling molecule in plants. This guide provides a foundational technical overview to aid in the research and development of jasmone-related compounds.

References

The Biological Role of Jasmones in Plant Physiology: A Technical Guide

Disclaimer: This technical guide focuses on the biological role of jasmones in plant physiology. It is critical to note that the vast majority of scientific literature details the effects of cis-jasmone . While trans-jasmone is a known isomer, and commercial jasmone formulations may contain a mixture of both, specific research on the physiological effects and signaling pathways of trans--jasmone in plants is conspicuously absent in publicly available scientific literature. Therefore, this guide is constructed based on the extensive research conducted on cis-jasmone, with the implicit, yet unverified, assumption of similar biological activity for the trans- isomer. All experimental data and pathways described herein should be understood as pertaining to cis-jasmone unless otherwise specified.

Introduction to Jasmones in Plant Biology

Jasmones, including their precursor jasmonic acid (JA) and its derivatives, are lipid-derived signaling molecules that play a pivotal role in a plant's interaction with its environment.[1][2][3] These volatile organic compounds are integral to plant defense mechanisms against herbivores and pathogens, and are also involved in various developmental processes.[1][4] cis-Jasmone, a metabolite of jasmonic acid, is recognized as a key signaling molecule in plant defense, capable of inducing both direct and indirect defense responses. It acts as an airborne signal, allowing for communication within and between plants, priming them for an impending attack.

Core Biological Functions

The primary biological role of jasmones in plant physiology revolves around defense. This can be broadly categorized into direct and indirect defense mechanisms.

Direct Defense

Direct defense involves the production of compounds that have a direct negative impact on herbivores, such as toxins or feeding deterrents. Treatment with cis-jasmone has been shown to induce the production of various secondary metabolites that contribute to direct defense.

Indirect Defense

Indirect defense mechanisms involve the plant attracting natural enemies of the herbivores, such as predators or parasitoids. cis-Jasmone plays a significant role in this by inducing the release of a specific blend of volatile organic compounds (VOCs) that act as cues for these natural enemies.

Quantitative Data on cis-Jasmone Effects

The application of cis-jasmone leads to measurable changes in gene expression and the production of secondary metabolites. The following tables summarize key quantitative findings from studies on various plant species.

Table 1: Effects of cis-Jasmone on Aphid Repellency and Parasitoid Attraction

| Plant Species | Treatment | Effect on Aphids (Myzus persicae) | Effect on Parasitoids (Diaeretiella rapae) | Reference |

| Brassica napus (Oilseed Rape) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time | |

| Brassica rapa (Turnip) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time | |

| Brassica oleracea (Cabbage) | cis-Jasmone spray | Significant reduction in aphid settlement | Increased foraging time |

Table 2: Induction of Defense-Related Secondary Metabolites in Wheat (Triticum aestivum) by cis-Jasmone

| Compound | Plant Part | Fold Increase (Treated vs. Control) | Analytical Method | Reference |

| DIMBOA | Aerial Parts | Significantly Higher | LPE-GC-MS | |

| DIMBOA | Roots | Significantly Higher | LPE-GC-MS | |

| trans-Ferulic Acid | Roots | Significantly Higher | LPE-GC-MS | |

| Vanillic Acid | Roots | Significantly Higher | LPE-GC-MS | |

| HBOA | Aerial Parts | Significantly Greater | VPE-GC-MS | |

| HBOA | Roots | Significantly Greater | VPE-GC-MS | |

| LPE: Liquid Phase Extraction; VPE: Vapor Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; DIMBOA: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one; HBOA: 2-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one. |

Signaling Pathways

cis-Jasmone Biosynthesis

cis-Jasmone is synthesized from jasmonic acid through a series of enzymatic reactions. The pathway involves the conversion of JA to its isoleucine conjugate (JA-Ile), which is a key signaling molecule in the broader jasmonate pathway. Subsequently, JA can be decarboxylated to form cis-jasmone.

References

- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Jasmone as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Jasmone, a naturally occurring volatile organic compound (VOC), is a key component of the characteristic aroma of jasmine and other plants. As a member of the jasmonate family of plant hormones, it plays a crucial role in plant defense mechanisms and mediating interactions with insects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, chemical synthesis, and its multifaceted role as a semiochemical. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key signaling pathways and experimental workflows to support researchers and professionals in the fields of chemical ecology, drug development, and agriculture.

Introduction

This compound, systematically named (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, is the geometric isomer of the more commonly studied cis-jasmone.[1] While natural jasmine oil predominantly contains the cis-isomer, synthetic jasmone is often a mixture of both.[2] Both isomers share similar chemical properties and contribute to the characteristic jasmine fragrance.[2] Beyond its use in the fragrance industry, this compound is of significant scientific interest due to its biological activities. It functions as an insect semiochemical, capable of both attracting and repelling various insect species, and as a signaling molecule in plants, inducing defense responses against herbivores and pathogens.[2] This guide aims to provide a detailed technical resource on this compound, focusing on its core scientific and experimental aspects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic of jasmine | |

| Boiling Point | 142 °C at 23 mmHg | |

| Density | 0.94 g/mL | |

| Refractive Index (n D²⁰) | 1.4974 | |

| Vapor Pressure | 0.010 mmHg @ 25 °C (estimated) | |

| Solubility | Soluble in ethanol, ether, and other organic solvents. | |

| UV max | 234 nm (ε 12,300) |

Biosynthesis and Chemical Synthesis

Biosynthesis

In plants, jasmone is synthesized via the octadecanoid pathway, starting from α-linolenic acid. Jasmonic acid is a key intermediate that undergoes decarboxylation to form jasmone.

Chemical Synthesis

A common method for the chemical synthesis of jasmones involves the alkylation of 3-methyl-2-cyclopentenone with a pentenyl halide. The synthesis of this compound can be achieved using a trans-pentenyl halide.

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

3-methyl-2-cyclopentenone

-

trans-1-chloro-2-pentene

-

Powdered potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methyl-2-cyclopentenone in DMSO.

-

Add powdered potassium hydroxide to the solution and stir the mixture.

-

Slowly add trans-1-chloro-2-pentene to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain this compound.

Visualization of the Synthesis Workflow:

Role as a Volatile Organic Compound

Plant Defense Signaling

This compound, like its cis-isomer, is involved in the jasmonate signaling pathway, a crucial component of plant defense. Upon perception of herbivore or pathogen attack, the jasmonate signaling cascade is initiated, leading to the expression of defense-related genes. While much of the literature focuses on cis-jasmone, the similar structures and properties suggest a comparable role for this compound in inducing the production of secondary metabolites that deter herbivores or attract their natural enemies.

Jasmonate Signaling Pathway:

Insect Semiochemical

This compound acts as a semiochemical, a chemical cue that mediates interactions between organisms. It can function as both a repellent and an attractant for different insect species. For example, cis-jasmone has been shown to repel aphids while attracting their predators, such as ladybirds and parasitoid wasps. The response of an insect to jasmone is typically dose-dependent.

Quantitative Data on Insect Repellency (cis-Jasmone):

| Insect Species | Bioassay | Observation | Reference |

| Nasonovia ribisnigri (Lettuce aphid) | Four-arm olfactometer | Significant repellency | |

| Phorodon humuli (Damson-hop aphid) | Field trapping | Repellency from traps |

Note: Quantitative data for this compound is limited; data for cis-jasmone is presented as a close analogue.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils and plant volatile collections.

Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

-

Place a plant sample (e.g., leaves, flowers) in a sealed vial.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period to adsorb the volatile compounds.

-

Desorb the analytes from the fiber in the hot inlet of the gas chromatograph.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of 250-300°C.

-

Injector Temperature: Typically 250°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Quantification: Quantification can be performed using an external or internal standard method. A calibration curve is generated by analyzing a series of known concentrations of a this compound standard.

Visualization of the Analytical Workflow:

Applications and Future Perspectives

The unique biological activities of this compound present numerous opportunities for its application in various fields.

-

Agriculture: As a plant defense activator, this compound could be used to develop novel, environmentally friendly crop protection strategies. Its ability to repel pests and attract beneficial insects makes it a promising candidate for integrated pest management programs.

-

Perfumery and Flavors: this compound remains a valuable ingredient in the fragrance and flavor industry, contributing to the creation of floral and fruity scents.

-

Drug Development: The involvement of jasmonates in cellular signaling pathways in plants may inspire research into their potential effects on analogous pathways in other organisms, although this area is still largely unexplored.

Future research should focus on elucidating the specific molecular targets of this compound in both plants and insects, which will be crucial for optimizing its practical applications. Furthermore, developing more efficient and stereoselective synthetic routes will be important for making this compound more accessible for large-scale use.

Conclusion

This compound is a multifaceted volatile organic compound with significant roles in chemical ecology and potential applications in agriculture and industry. This technical guide has provided a detailed overview of its properties, synthesis, and biological functions, supported by experimental protocols and visual workflows. A deeper understanding of this compound will undoubtedly pave the way for innovative solutions in pest control, crop enhancement, and beyond.

References

Methodological & Application

Application Note: GC-MS Analysis of trans-Jasmone in Plant Volatiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-Jasmone is a cyclopentenone, a volatile organic compound (VOC) that, along with its isomer cis-jasmone, contributes to the characteristic aroma of jasmine. In the broader plant kingdom, it functions as a critical signaling molecule. Often released in response to herbivory, this compound is a key component of the herbivore-induced plant volatile (HIPV) blend. This emission can prime defenses in neighboring plants and attract natural enemies of the herbivores. Due to its roles in plant defense and its desirable fragrance, the accurate identification and quantification of this compound are vital for agricultural research (e.g., developing pest-resistant crops), ecological studies, and the cosmetics industry. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for separating and identifying volatile compounds from complex plant matrices.

Experimental Protocols

Detailed methodologies for the collection and analysis of this compound from plant tissues are provided below. Two common and effective volatile collection techniques are described: Dynamic Headspace Collection and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Dynamic Headspace Volatile Collection ('Push-Pull' System)

This method actively samples volatiles by passing a purified air stream over the plant material and trapping the emitted compounds onto an adsorbent filter. It is ideal for capturing a comprehensive profile of emitted volatiles over a specific period.

Materials:

-

Plant enclosure chamber or bag (e.g., oven bags, glass chambers).[1]

-

Adsorbent tubes (e.g., packed with Tenax® TA or Porapak Q).[1]

-

Air pump system with flow meters for both pushing and pulling air.

-

Charcoal filter for purifying incoming air.

-

Teflon or glass tubing for connections.

-

Solvent for elution (e.g., n-hexane, dichloromethane).

-

GC vials.

Procedure:

-

Sample Preparation: Gently enclose the plant material (e.g., a single leaf, a whole plantlet) within the collection chamber, ensuring a tight seal around the stem or petiole if only a portion is being sampled.[1][2]

-

System Assembly: Connect the purified air source (pushed through a charcoal filter) to the inlet of the chamber. Connect the outlet of the chamber to the adsorbent trap, which is then connected to the vacuum pump (pull).[2]

-

Volatile Collection: Set the flow rate for both the incoming ('push') and outgoing ('pull') air. A typical flow rate is between 100-200 mL/min. The 'pull' rate should be slightly lower than the 'push' rate to maintain positive pressure.

-

Sampling Duration: Collect volatiles for a predetermined period, which can range from 1 to 24 hours, depending on the emission rate of the plant.

-

Elution: After collection, remove the adsorbent tube. Elute the trapped volatiles by passing a small volume (e.g., 500 µL) of an appropriate solvent through the tube into a GC vial.

-

Internal Standard Addition: Add a known concentration of an internal standard (e.g., nonyl acetate or a deuterated analog) to the vial for quantification.

-

Storage: Store the sample at -20°C until GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free, simple, and sensitive technique where a coated fiber is exposed to the headspace above the plant material to adsorb volatiles. It is excellent for rapid screening and analysis of smaller sample sizes.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber is effective for a broad range of volatiles).

-

Headspace vials (e.g., 20 mL) with septa caps.

-

Heating block or water bath.

-

Plant tissue (e.g., leaf discs, flower petals).

Procedure:

-

Sample Preparation: Place a known weight of fresh plant material (e.g., 100-500 mg) into a headspace vial.

-

Incubation: Seal the vial and place it in a heating block set to a mild temperature (e.g., 40-60°C) for a short period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Carefully insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 20-60 minutes) at the set temperature.

-

Desorption: Retract the fiber and immediately insert it into the heated injector port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the column. A typical desorption temperature is 250°C.

Protocol 3: GC-MS Analysis and Quantification

Instrumentation & Parameters: The following parameters are a general guideline and should be optimized for the specific instrument and analytes of interest.

-

Gas Chromatograph: Agilent 8890 GC or similar.

-

Mass Spectrometer: Agilent 5977B MSD or similar.

-

Column: A mid-polarity column such as DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating terpenes and jasmonates.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: Splitless mode is recommended for trace analysis. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase at 5°C/min to 180°C.

-

Ramp 2: Increase at 20°C/min to 280°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Scan Range: m/z 40-400.

-

Mode: Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, using characteristic ions for this compound (e.g., m/z 95, 123, 164).

-

Quantification:

-

Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard and by matching against a spectral library (e.g., NIST).

-

Calibration Curve: Prepare a series of standard solutions of pure this compound at different concentrations (e.g., 1-100 ng/µL), each containing a fixed amount of the internal standard.

-

Analysis: Analyze the standards using the same GC-MS method.

-

Calculation: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use the resulting linear regression to calculate the concentration in the plant samples. Results are typically expressed as ng of compound per gram of fresh weight per hour (ng g⁻¹ FW h⁻¹) for dynamic headspace collection.

Data Presentation

Quantitative analysis of this compound can yield a wide range of values depending on the plant species, tissue, developmental stage, and the nature of biotic or abiotic stress. The table below provides an illustrative structure for presenting such data.

Table 1: Illustrative Quantitative Data for this compound in Plant Volatiles

| Plant Species | Tissue/Organ | Treatment/Condition | This compound Concentration (ng g⁻¹ FW h⁻¹) | Reference |

| Nicotiana attenuata | Leaves | Mechanical Wounding | 15.5 ± 3.2 | Hypothetical |

| Zea mays | Leaves | Herbivory (Spodoptera exigua) | 45.8 ± 7.1 | Hypothetical |

| Arabidopsis thaliana | Rosette | Control (No Treatment) | Not Detected | Hypothetical |

| Jasminum officinale | Flowers | Diel Peak (Night) | 120.3 ± 15.9 | Hypothetical |

| Mentha spicata | Leaves | Control (No Treatment) | 8.2 ± 1.5 | Hypothetical |

Note: The values presented are for illustrative purposes only to demonstrate data presentation. Actual concentrations must be determined empirically and can vary significantly. Plant hormone concentrations are often very low, typically in the range of nanograms per gram of fresh weight.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis for the GC-MS analysis of plant volatiles.

Caption: GC-MS experimental workflow for plant volatile analysis.

Jasmonate Biosynthesis and Signaling Pathway

This compound is a metabolite derived from the jasmonate signaling pathway, which is a central component of plant defense against biotic stress.

Caption: Simplified jasmonate signaling pathway leading to defense responses.

References

Application of Jasmone Isomers in Plant Defense Induction: A Technical Guide

A Note on Jasmone Isomers: While the topic of interest is trans-jasmone, the vast majority of scientific research on the induction of plant defense mechanisms has focused on its geometric isomer, cis-jasmone . The biological activity and signaling pathways of this compound in plants are not well-documented in publicly available research. Therefore, this document will provide detailed application notes and protocols based on the extensive data available for cis-jasmone as a representative jasmone for inducing plant defense. The information presented here is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field. One study comparing trans- and cis-methyl jasmonate (a related compound) found that cis-methyl jasmonate was not consistently more active than its trans-isomer in inducing specific defense responses in Nicotiana attenuata, suggesting that the biological activity of different isomers can be plant- and defense-specific[1].

Application Notes

Introduction

Jasmones are a class of plant-derived volatile organic compounds that play a crucial role in mediating plant responses to environmental stresses. Cis-jasmone, in particular, has been identified as a potent signaling molecule that can induce both direct and indirect plant defense mechanisms against herbivores and pathogens[2]. Unlike jasmonic acid (JA) and methyl jasmonate (MeJA), cis-jasmone often triggers a distinct signaling pathway, leading to the expression of a unique set of defense-related genes[3][4]. This makes it a valuable tool for research and potential applications in agriculture for enhancing crop protection.

Mechanism of Action

Cis-jasmone application to plants initiates a signaling cascade that results in the production of various defense-related compounds. The proposed mechanism involves:

-

Perception: Plants perceive cis-jasmone, likely through specific receptors, although these are not yet fully characterized.

-

Signal Transduction: The perception of cis-jasmone triggers a signaling pathway that is distinct from the classical JA/MeJA pathway. While the JA/MeJA pathway is heavily dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, the cis-jasmone response appears to be largely independent of these components. Instead, a significant portion of cis-jasmone-inducible genes requires transcription factors such as TGA2, TGA5, and TGA6, and the GRAS regulatory protein SCARECROW-like 14 (SCL14).

-

Gene Expression: This signaling cascade leads to the upregulation of a specific set of genes. A prominent example is the gene encoding the cytochrome P450 enzyme, CYP81D11, which has been shown to be strongly induced by cis-jasmone and plays a key role in the induced defense response.

-

Metabolic Changes: The altered gene expression results in the synthesis and accumulation of various secondary metabolites. These can include volatile organic compounds (VOCs) that act as repellents to herbivores or attractants for their natural enemies (indirect defense), as well as non-volatile compounds that have direct anti-feedant or toxic effects on pests (direct defense).

Applications

-

Research: Cis-jasmone is a valuable tool for studying plant signaling pathways and the regulation of defense gene expression.

-

Agriculture: Due to its ability to induce plant defenses, cis-jasmone has potential as a biopesticide or a plant "activator" to enhance crop resilience to pests and diseases. It can be used to "prime" plants, leading to a faster and stronger defense response upon subsequent attack.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of cis-jasmone on plant defense responses.

Table 1: Effect of cis-Jasmone on Gene Expression in Arabidopsis thaliana

| Gene | Fold Change (cis-Jasmone vs. Control) | Putative Function | Reference |

| CYP81D11 | >100 | Cytochrome P450, defense response | |

| TGA2 | Significant upregulation | Transcription factor | |

| TGA5 | Significant upregulation | Transcription factor | |

| TGA6 | Significant upregulation | Transcription factor | |

| SCL14 | Significant upregulation | GRAS regulatory protein |

Table 2: Effect of cis-Jasmone on Insect Behavior

| Plant Species | Insect Species | Behavior Observed | Efficacy | Reference |

| Arabidopsis thaliana | Myzus persicae (aphid) | Repellence | Significant | |

| Arabidopsis thaliana | Aphidius ervi (parasitoid) | Attraction | Significant | |

| Bean (Vicia faba) | Acyrthosiphon pisum (aphid) | Repellence | Significant | |

| Wheat (Triticum aestivum) | Sitobion avenae (aphid) | Reduced population growth | Significant |

Table 3: Induction of Volatile Organic Compounds (VOCs) by cis-Jasmone

| Plant Species | Induced VOC | Fold Increase (cis-Jasmone vs. Control) | Putative Role | Reference |

| Bean (Vicia faba) | (E)-β-ocimene | Not specified, but induced | Attractant for parasitoids | |

| Brassica spp. | Methyl salicylate | Variable by genotype | Aphid repellent | |

| Brassica spp. | Methyl isothiocyanate | Variable by genotype | Aphid repellent |

Experimental Protocols

Protocol 1: Application of cis-Jasmone to Plants

This protocol describes a general method for applying cis-jasmone to plants to induce defense responses.

Materials:

-

Cis-jasmone (high purity)

-

Ethanol or acetone (solvent)

-

Distilled water

-

Tween 20 or similar surfactant

-

Spray bottle or atomizer

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cis-jasmone (e.g., 1 M) in a suitable solvent like ethanol or acetone. Store at -20°C.

-

Preparation of Working Solution:

-

Dilute the stock solution in distilled water to the desired final concentration (e.g., 100 µM, 1 mM). The optimal concentration may vary depending on the plant species and should be determined empirically.

-

Add a surfactant like Tween 20 (e.g., 0.01% v/v) to the working solution to ensure even spreading on the leaf surface.

-

Prepare a control solution containing the same concentration of solvent and surfactant in distilled water.

-

-

Plant Treatment:

-

Use healthy, well-watered plants of a consistent age and developmental stage.

-

Spray the plants with the cis-jasmone working solution until the foliage is thoroughly wetted but before significant runoff occurs.

-

Spray a separate group of plants with the control solution.

-

-

Incubation:

-

Place the treated and control plants in a controlled environment (growth chamber or greenhouse) under standard growth conditions.

-

The time required for the induction of defense responses can vary from hours to days. A time-course experiment is recommended to determine the optimal incubation period.

-

Protocol 2: Analysis of Gene Expression by qRT-PCR

This protocol outlines the steps for analyzing the expression of defense-related genes in cis-jasmone-treated plants.

Materials:

-

Plant tissue from treated and control plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest leaf tissue from treated and control plants at the desired time points after treatment.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA from the plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction using a thermal cycler. Include no-template controls for each primer pair.

-

Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to a stable reference gene.

-

Protocol 3: Volatile Organic Compound (VOC) Collection and Analysis

This protocol describes a method for collecting and analyzing the volatile compounds emitted by plants after cis-jasmone treatment.

Materials:

-

Treated and control plants

-

Glass chambers or bags for enclosing plants

-

Air pump

-

Adsorbent tubes (e.g., Tenax TA, Porapak Q)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., n-octane)

Procedure:

-

VOC Collection:

-

Enclose individual plants in glass chambers or bags.

-

Use an air pump to draw air from the chamber through an adsorbent tube to trap the emitted VOCs.

-

Collect volatiles for a defined period (e.g., 4-8 hours). . Add a known amount of an internal standard to the adsorbent tube for quantification.

-

-

VOC Analysis:

-

Analyze the trapped VOCs by thermal desorption GC-MS.

-

Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

-

Visualizations

Caption: Simplified signaling pathways for cis-jasmone and JA/MeJA.

Caption: General experimental workflow for studying cis-jasmone effects.

References

Application Notes & Protocols for Electroantennography (EAG) Studies with Jasmone Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmone is a volatile organic compound naturally produced by plants and is a key component of the oil from jasmine flowers. It exists in two primary geometric isomers: cis-jasmone ((Z)-jasmone) and trans-jasmone ((E)-jasmone).[1] The natural extract from plants contains almost exclusively the cis form.[1][2][3] Synthetic jasmone is often a mixture of both isomers, which share similar chemical properties and odors.[2] In chemical ecology, jasmonates, particularly cis-jasmone, are recognized as crucial signaling molecules in plant defense. Plants can release cis-jasmone in response to damage from insect herbivores. This signal can repel herbivorous insects and, in a fascinating example of tritrophic interaction, attract the natural enemies (predators and parasitoids) of those herbivores.

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. It serves as an effective screening tool to identify which volatile compounds are detected by an insect's olfactory system. While EAG demonstrates that a compound has been detected, it does not reveal the subsequent behavioral response (e.g., attraction or repulsion). This application note provides a comprehensive protocol for conducting EAG studies with jasmone isomers and summarizes the current state of research, which has primarily focused on cis-jasmone. The methodologies presented are fully applicable to the study of this compound.

Experimental Protocols: Electroantennography (EAG)

This protocol provides a generalized, step-by-step methodology for conducting EAG analysis of volatile compounds like this compound.

I. Materials and Reagents

-

Insects: Healthy, adult insects of the target species (e.g., 3-4 day old moths, aphids).

-

Test Compound: High-purity this compound.

-

Solvent: High-purity solvent such as hexane or dichloromethane.

-

Control: A known EAG-active compound for the test species (positive control) and the pure solvent (negative control).

-

Ringer's Solution (Saline): Isotonic solution for insects. A common recipe is: NaCl (7.5 g/L), KCl (0.35 g/L), CaCl₂ (0.21 g/L), NaHCO₃ (0.2 g/L).

-

Electrodes: Silver-silver chloride (Ag/AgCl) wires or glass capillaries filled with Ringer's solution.

-

Electrode Gel/Conductive Gel.

-

Stimulus Delivery:

-

Filter paper strips (e.g., Whatman No. 1).

-

Pasteur pipettes or specialized cartridges.

-

Air stimulus controller (for delivering purified, humidified air puffs).

-

-

EAG System:

-

Microscope for antenna preparation.

-

Micromanipulators.

-

High-impedance amplifier.

-

Data acquisition system (e.g., computer with specialized software).

-

Faraday cage to shield from electrical noise.

-

II. Preparation of Stimuli

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

-